6-Methyl-2-phenylquinoxaline
Overview
Description
6-Methyl-2-phenylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds with a fused benzene and pyrazine ring structure. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-phenylquinoxaline typically involves the condensation of 1,2-diaminobenzene with phenacyl bromide in the presence of a base such as pyridine. The reaction is carried out in a solvent like tetrahydrofuran at room temperature, yielding the desired quinoxaline derivative .
Industrial Production Methods: Industrial production methods for quinoxalines often focus on green chemistry principles to minimize environmental impact. Transition-metal-free catalysis and eco-friendly solvents are commonly employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2-phenylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into tetrahydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include functionalized quinoxalines with diverse substituents, which can be further utilized in various applications .
Scientific Research Applications
6-Methyl-2-phenylquinoxaline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Quinoxaline derivatives are explored for their potential as anticancer, anti-inflammatory, and kinase inhibitor agents.
Industry: The compound is used in the development of organic semiconductors, electroluminescent materials, and dyes
Mechanism of Action
The mechanism of action of 6-Methyl-2-phenylquinoxaline involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and the functional groups present on the quinoxaline ring .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar structure but without the methyl and phenyl substituents.
2-Phenylquinoxaline: Lacks the methyl group at the 6-position.
6-Methylquinoxaline: Lacks the phenyl group at the 2-position.
Uniqueness: 6-Methyl-2-phenylquinoxaline is unique due to the presence of both the methyl and phenyl groups, which can enhance its biological activity and chemical reactivity compared to its simpler analogs .
Properties
IUPAC Name |
6-methyl-2-phenylquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-11-7-8-13-14(9-11)16-10-15(17-13)12-5-3-2-4-6-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQMFTVDIKDPJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346567 | |
Record name | 6-Methyl-2-phenylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25187-18-2 | |
Record name | 6-Methyl-2-phenylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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